molecular formula C20H15ClN4OS2 B2645493 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 690643-01-7

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2645493
CAS No.: 690643-01-7
M. Wt: 426.94
InChI Key: QIEZQEJZIFYLQE-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H15ClN4OS2 and its molecular weight is 426.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study by Ghorab et al. (2015) found that certain sulfonamide derivatives, potentially including compounds similar to the one , exhibited anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines (Ghorab et al., 2015).

Antimicrobial Agents

  • Desai et al. (2007) reported on the synthesis of quinazolines, including structures related to the compound, which showed potential as antimicrobial agents against various bacteria and fungi (Desai et al., 2007).
  • Rehman et al. (2013) synthesized a series of compounds including 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showing activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Rehman et al., 2013).

Antiviral and Antiapoptotic Effects

  • Ghosh et al. (2008) found that a similar anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in treating Japanese encephalitis, reducing viral load and increasing survival in infected mice (Ghosh et al., 2008).

Antibacterial and Thrombolytic Activities

  • Aziz-Ur-Rehman et al. (2020) synthesized derivatives of 1,3,4-oxadiazole and found them to possess excellent to moderate antibacterial activity and good thrombolytic activity, suggesting potential in cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).

Antituberculosis and Cytotoxicity Studies

  • Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including compounds similar to the one of interest, which displayed in vitro activity against Mycobacterium tuberculosis and were non-toxic to mouse fibroblasts (Chitra et al., 2011).

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c1-12-10-18(22-16-5-3-2-4-15(12)16)27-11-17(26)23-20-24-19(28-25-20)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEZQEJZIFYLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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